6-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
6-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable substance in multiple fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one involves several steps, including the use of specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction with a base to form an intermediate compound.
Step 2: Further reaction with an acid to produce the final product.
Conditions: These reactions typically require controlled temperatures and pressures to ensure the desired outcome.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient and consistent production of the compound. Key factors in industrial production include:
Reactor Design: Optimized for maximum yield and purity.
Process Control: Automated systems to monitor and adjust reaction conditions in real-time.
Chemical Reactions Analysis
Types of Reactions
6-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
6-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and pathways.
Medicine: Investigated for potential therapeutic uses, including as an active ingredient in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
6-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
CID 2632: Known for its antibacterial properties.
CID 6540461: Used in the synthesis of pharmaceuticals.
CID 5362065: Studied for its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
6-(trifluoromethyl)-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N4O/c7-6(8,9)5-11-3-2(1-10-13-3)4(14)12-5/h1H,(H2,10,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMUOCNXSSGFQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=NC2=O)C(F)(F)F)NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC(=NC2=O)C(F)(F)F)NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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